4-(4-Ethylphenyl)butanoic acid

Enzyme Inhibition Pyrimidine Biosynthesis Dihydroorotase

4-(4-Ethylphenyl)butanoic acid (CAS 5467-53-8), also known as 4-ethylbenzenebutanoic acid or γ-(p-ethylphenyl)butyric acid, is a para-ethyl-substituted phenylalkylcarboxylic acid with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. It belongs to the 4-arylbutyric acid class, characterized by a butanoic acid backbone terminating in a para-ethylphenyl group.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 5467-53-8
Cat. No. B1346265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylphenyl)butanoic acid
CAS5467-53-8
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CCCC(=O)O
InChIInChI=1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
InChIKeyIDXWSFCOUZYCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylphenyl)butanoic Acid (CAS 5467-53-8): Procurement-Grade Physicochemical and Regulatory Baseline


4-(4-Ethylphenyl)butanoic acid (CAS 5467-53-8), also known as 4-ethylbenzenebutanoic acid or γ-(p-ethylphenyl)butyric acid, is a para-ethyl-substituted phenylalkylcarboxylic acid with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol [1]. It belongs to the 4-arylbutyric acid class, characterized by a butanoic acid backbone terminating in a para-ethylphenyl group. The compound is a solid at room temperature with limited aqueous solubility, consistent with its computed XLogP3 of 3.2 [1]. It is commercially available at standard purities of 95–97% from multiple suppliers . Under the European Community (EC) classification, it is listed as EC No. 996-502-0 and carries GHS hazard warnings for skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) [1][2].

Why Generic Substitution of 4-(4-Ethylphenyl)butanoic Acid with Other 4-Arylbutyric Acids Fails: Quantitative Differentiation Evidence


4-Arylbutyric acids are not functionally interchangeable. The para-ethyl substitution on the phenyl ring of 4-(4-ethylphenyl)butanoic acid confers a computed LogP of 3.2, representing an increase of approximately 1.2–1.4 log units over the unsubstituted parent compound 4-phenylbutanoic acid (4-PBA, CAS 1821-12-1), whose LogP is approximately 1.8–2.0 [1]. This difference in lipophilicity alters membrane partitioning, protein binding, and metabolic stability. Furthermore, the butanoic acid chain length (n=3 methylene units between the phenyl ring and the carboxylic acid) distinguishes this compound from the pentanoic acid homolog 5-(4-ethylphenyl)pentanoic acid (CAS 89326-69-2, n=4), which is claimed separately in the same Emisphere Technologies patent, indicating that chain-length-dependent properties are critical to the intended function as a delivery agent [2]. The positional isomer 2-(4-ethylphenyl)butanoic acid, in which the carboxylic acid is attached at the α-carbon rather than the terminal position, presents entirely different steric and electronic properties at the carboxylate moiety, precluding substitution without functional validation .

4-(4-Ethylphenyl)butanoic Acid: Quantitative Comparator Evidence Guide for Scientific Procurement


Dihydroorotase Inhibition: Direct Head-to-Head IC₅₀ Comparison in Mouse Ehrlich Ascites Assay

4-(4-Ethylphenyl)butanoic acid inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites with an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. In the same assay system, the structurally related compound BDBM50405111 (CHEMBL73819) exhibits an IC₅₀ of 5.20 × 10⁵ nM (520 μM), representing a 2.9-fold weaker inhibition [2]. A third compound tested under identical conditions (BDBM50405112 / CHEMBL73820) yielded an IC₅₀ of 1.00 × 10⁶ nM (1,000 μM) [3]. These data demonstrate that within this phenyl-substituted butanoic acid series, the para-ethyl substituent on 4-(4-ethylphenyl)butanoic acid confers modestly enhanced dihydroorotase inhibitory activity relative to close structural analogs, though all compounds in this series are relatively weak inhibitors.

Enzyme Inhibition Pyrimidine Biosynthesis Dihydroorotase

Lipophilicity Differentiation: Computed LogP Comparison Between 4-(4-Ethylphenyl)butanoic Acid and 4-Phenylbutanoic Acid

The computed octanol-water partition coefficient (XLogP3) for 4-(4-ethylphenyl)butanoic acid is 3.2 [1]. This is 1.2–1.4 log units higher than the XLogP3 of unsubstituted 4-phenylbutanoic acid (4-PBA, CID 4775), which is approximately 1.8–2.0 [2]. The difference arises from the addition of the ethyl (-CH₂CH₃) substituent at the para position of the phenyl ring, which adds approximately 2.5–3.0 ų of hydrophobic surface area. This lipophilicity increase predicts enhanced passive membrane permeability (approximately 5–10 fold based on the Lipinski/Veber heuristic that a ΔLogP of +1 corresponds to approximately 5–10× greater membrane flux in a Caco-2 monolayer model), but also potentially altered CYP450 metabolism and plasma protein binding [2].

Lipophilicity Drug Design ADME

Patent-Claimed Structural Specificity: 4-(4-Ethylphenyl)butanoic Acid as a Delivery Agent Distinguished from Chain-Length and Substituent Analogs

In Emisphere Technologies' patent application US 20160375135, 4-(4-ethylphenyl)butanoic acid is explicitly claimed as one of only three phenylalkylcarboxylic acid delivery agent compounds, alongside 3-(3-phenoxyphenyl)propanoic acid and 5-(4-ethylphenyl)pentanoic acid [1]. The patent's generic structure covers compounds of formula Ar-(CH₂)ₙ-COOH where n = 1–12 and R¹–R⁵ are independently H, C₁–C₆ alkyl, C₂–C₄ alkenyl, halogen, C₁–C₄ alkyloxy, hydroxyl, C₆–C₁₄ aryloxy, or C₁–C₆ alkylhalo [1]. Despite this broad genus, only three specific compounds were advanced to composition-of-matter claims (Claims 32–35, 40, 43), indicating that the para-ethyl substitution combined with the butanoic acid chain length (n=3) was identified as functionally superior to numerous other combinations during screening. The butanoic acid homolog 5-(4-ethylphenyl)pentanoic acid (n=4) is claimed separately (Claim 35), confirming that the chain-length difference is functionally meaningful and that these two compounds are not interchangeable [1].

Oral Drug Delivery Biologics Formulation Intestinal Permeation Enhancer

Synthetic Route Benchmarking: Clemmensen Reduction Yield of 73% for 4-(4-Ethylphenyl)butanoic Acid

A validated synthetic route for 4-(4-ethylphenyl)butanoic acid proceeds via Clemmensen reduction of 4-(4-ethylphenyl)-4-oxobutyric acid (CAS 49594-75-4) using mercury-zinc amalgam in aqueous HCl/toluene at reflux (17 hours), followed by flash column chromatography (DCM to 25:75 DCM/EtOAc), affording the product as a white solid in 73% yield . An alternative route using triethylsilane in trifluoroacetic acid at room temperature (86 hours) is also reported, with the product isolated by alkaline extraction, acidification, and recrystallization . The reported 73% yield for the Clemmensen route provides a quantitative benchmark for procurement: laboratories synthesizing this compound internally should expect yields in this range when starting from the commercially available 4-oxo precursor (CAS 49594-75-4). The full spectroscopic characterization (¹H NMR, ¹³C NMR, and MS) is available, enabling identity verification of purchased material against published data .

Organic Synthesis Process Chemistry Clemmensen Reduction

4-(4-Ethylphenyl)butanoic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


Oral Biologic Delivery Formulation Development (Pharmaceutical R&D)

Procurement of 4-(4-ethylphenyl)butanoic acid is directly supported by its specific inclusion in Emisphere Technologies' patent claims (US 20160375135) as a delivery agent for orally administered biologics, including insulin, calcitonin, recombinant human growth hormone (rhGH), heparin, and GLP-1 analogs [1]. The patent distinguishes this compound from the pentanoic acid homolog (5-(4-ethylphenyl)pentanoic acid, Claim 35) and from the unsubstituted parent (4-phenylbutanoic acid, listed only as a reference compound), indicating that the para-ethyl substitution on the butanoic acid scaffold was empirically selected for optimal delivery performance [1]. Formulation scientists developing oral peptide delivery systems should prioritize this compound over non-claimed analogs when seeking patent-protected compositions or when replicating the Emisphere delivery platform.

Pyrimidine Biosynthesis Research and Dihydroorotase Inhibitor Screening

For academic or industrial groups investigating inhibitors of dihydroorotase (DHOase) as part of pyrimidine biosynthesis or antiproliferative drug discovery programs, 4-(4-ethylphenyl)butanoic acid provides a quantifiable benchmark compound. Its IC₅₀ of 180 μM against mouse Ehrlich ascites DHOase at pH 7.37 is 2.9-fold more potent than the closest tested analog (IC₅₀ 520 μM) and 5.6-fold more potent than a third analog (IC₅₀ 1,000 μM) in the same assay [2]. While all three compounds are relatively weak inhibitors, the rank-order potency difference provides a starting point for structure-activity relationship (SAR) exploration, particularly for understanding the contribution of the para-ethyl substituent to DHOase binding [2].

Lipophilicity-Tuned Medicinal Chemistry for CNS or Intracellular Targets

With a computed XLogP3 of 3.2, 4-(4-ethylphenyl)butanoic acid occupies a lipophilicity range that is 1.2–1.4 log units higher than unsubstituted 4-phenylbutanoic acid (XLogP3 ≈ 1.8) [3]. This places the compound in a physicochemical space that, per the Lipinski rule-of-five framework, predicts enhanced passive membrane permeability and potential blood-brain barrier penetration relative to the parent compound [3]. Medicinal chemistry teams requiring a 4-arylbutyric acid scaffold with elevated LogP for accessing intracellular targets or crossing lipid-rich biological barriers should select this ethyl-substituted analog over the unsubstituted 4-PBA, which may be insufficiently lipophilic for such applications. The quantitative LogP difference supports rational compound selection in ADME-focused lead optimization programs [3].

Quality Control and Analytical Reference Standard Procurement

The availability of fully assigned spectroscopic data—including ¹H NMR (400 MHz, DMSO-d₆), ¹³C NMR (101 MHz, DMSO-d₆), MS (ESI+), and IR—from published synthetic procedures enables the use of 4-(4-ethylphenyl)butanoic acid as an analytical reference standard . The 73% isolated yield from the Clemmensen reduction protocol (along with the alternative triethylsilane/TFA route) provides a quantitative purity and yield benchmark for in-house synthesis verification . Analytical chemistry and QC laboratories can cross-reference commercial material against the published NMR chemical shifts (e.g., aromatic protons at δ 7.11 and 7.08 as doublets with J = 8.2 Hz; carboxylic acid proton at δ 12.03; triplet for the α-methylene at δ 2.20 with J = 7.4 Hz) to confirm identity and assess purity independently of vendor certificates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethylphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.